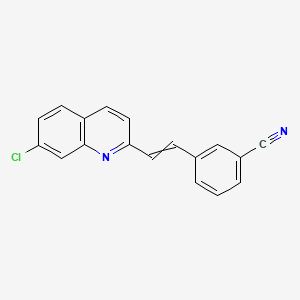
3-(2-(7-Chloro-2-quinolyl)vinyl)benzonitrile
Cat. No. B8579625
M. Wt: 290.7 g/mol
InChI Key: YLLSZXHIPVAINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08569508B2
Procedure details


Under the protection by nitrogen, meta-cyanobenzaldehyde (137.6 g, 1.05 mol), 7-chloroquinaldine (177 g, 1.0 mol) and sodium acetate (82 g) are added into 1000 ml of acetic anhydride, and the resulted mixture solution is stirred and heated to 125-135° C. for 24 hours. After distilling out the most of acetic anhydride, 300 ml of water is added into the residue, and then extracted by ethyl acetate (500 ml×3), washed with saturated saline water, dried with anhydrous sodium sulfate and condensed in the vacuum. The resulted residue is then purified through Flash Column Chromatography to obtain 266.8 g of the title compound, with a yield of 92%.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=O)#[N:2].[Cl:11][C:12]1[CH:21]=[C:20]2[C:15]([CH:16]=[CH:17][C:18]([CH3:22])=[N:19]2)=[CH:14][CH:13]=1.C([O-])(=O)C.[Na+]>C(OC(=O)C)(=O)C>[Cl:11][C:12]1[CH:21]=[C:20]2[C:15]([CH:16]=[CH:17][C:18]([CH:22]=[CH:6][C:5]3[CH:4]=[C:3]([CH:10]=[CH:9][CH:8]=3)[C:1]#[N:2])=[N:19]2)=[CH:14][CH:13]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
137.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=C(C=O)C=CC1
|
|
Name
|
|
|
Quantity
|
177 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C
|
|
Name
|
|
|
Quantity
|
82 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulted mixture solution is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distilling out the most of acetic anhydride, 300 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added into the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted by ethyl acetate (500 ml×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated saline water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous sodium sulfate and condensed in the vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulted residue is then purified through Flash Column Chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C#N)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 266.8 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

